Cas no 51288-37-0 (Acetamide,N-(4-hydroxy-3-nitrophenyl)-)

Acetamide, N-(4-hydroxy-3-nitrophenyl)-, is a nitrophenyl-substituted acetamide derivative with applications in organic synthesis and pharmaceutical research. Its structure features a hydroxyl group and a nitro group on the phenyl ring, enhancing its reactivity in electrophilic and nucleophilic substitution reactions. This compound is valued for its role as an intermediate in the synthesis of dyes, agrochemicals, and bioactive molecules. The presence of both electron-donating (hydroxyl) and electron-withdrawing (nitro) groups allows for versatile chemical modifications. It exhibits moderate solubility in polar organic solvents, facilitating its use in laboratory-scale reactions. Proper handling is advised due to potential sensitivity to light and heat.
Acetamide,N-(4-hydroxy-3-nitrophenyl)- structure
51288-37-0 structure
商品名:Acetamide,N-(4-hydroxy-3-nitrophenyl)-
CAS番号:51288-37-0
MF:C8H8N2O4
メガワット:196.16012
CID:383361
PubChem ID:3322389

Acetamide,N-(4-hydroxy-3-nitrophenyl)- 化学的及び物理的性質

名前と識別子

    • Acetamide,N-(4-hydroxy-3-nitrophenyl)-
    • N-(4-hydroxy-3-nitrophenyl)acetamide
    • 2-Nitro-4-acetamidophenol
    • 2-nitro-4-acetaminophenol
    • 3-nitroacetaminophen
    • 3-nitro-N-acetyl-p-aminophenol
    • 4-acetamido-2-nitrophenol
    • 4-acetamino 2-nitro phenol
    • 4-hydroxy-3-nitroacetanilide
    • EINECS 257-113-5
    • Acetamide, N-(4-hydroxy-3-nitrophenyl)-
    • 2-nitro-4-acetamino-phenol
    • 3VBG2D47Q5
    • SCHEMBL3801985
    • 51288-37-0
    • NSC-212489
    • XZYRROIQJHLVRG-UHFFFAOYSA-N
    • Acetanilide, 4'-hydroxy-3'-nitro-
    • Z1255419116
    • NSC212489
    • NSC 212489
    • NS00032248
    • AKOS030565853
    • DTXSID00199281
    • CS-0277241
    • インチ: InChI=1S/C8H8N2O4/c1-5(11)9-6-2-3-8(12)7(4-6)10(13)14/h2-4,12H,1H3,(H,9,11)
    • InChIKey: XZYRROIQJHLVRG-UHFFFAOYSA-N
    • ほほえんだ: CC(=O)NC1=CC(=C(C=C1)O)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 196.04800
  • どういたいしつりょう: 196.048
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 238
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

  • 密度みつど: 1.477
  • ふってん: 394.9°Cat760mmHg
  • フラッシュポイント: 192.6°C
  • 屈折率: 1.658
  • PSA: 95.15000
  • LogP: 1.85500

Acetamide,N-(4-hydroxy-3-nitrophenyl)- セキュリティ情報

Acetamide,N-(4-hydroxy-3-nitrophenyl)- 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

Acetamide,N-(4-hydroxy-3-nitrophenyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1347911-1g
n-(4-Hydroxy-3-nitrophenyl)acetamide
51288-37-0 98%
1g
¥5050.00 2024-05-10

Acetamide,N-(4-hydroxy-3-nitrophenyl)- 合成方法

Acetamide,N-(4-hydroxy-3-nitrophenyl)- 関連文献

Acetamide,N-(4-hydroxy-3-nitrophenyl)-に関する追加情報

Acetamide, N-(4-hydroxy-3-nitrophenyl)- (CAS No. 51288-37-0): A Comprehensive Overview in Modern Chemical Biology

Acetamide, N-(4-hydroxy-3-nitrophenyl)-, identified by its CAS number 51288-37-0, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, featuring a nitro-substituted aromatic ring coupled with an acetamide moiety, exhibits a range of potential applications in pharmaceutical research, agrochemical development, and material science. The detailed exploration of its chemical characteristics, biological activities, and emerging applications provides a valuable insight into its significance in contemporary scientific endeavors.

The molecular structure of Acetamide, N-(4-hydroxy-3-nitrophenyl)- consists of a benzene ring substituted with both hydroxyl and nitro groups at the 3rd and 4th positions, respectively, linked to an acetamide group. This arrangement imparts distinct reactivity and interaction capabilities, making it a versatile intermediate in synthetic chemistry. The presence of both electron-donating (hydroxyl) and electron-withdrawing (nitro) groups on the aromatic ring creates a dynamic balance that influences its chemical behavior, including solubility, stability, and reactivity.

In recent years, the compound has been extensively studied for its pharmacological potential. The nitro group in the structure can be reduced to an amine, which opens up possibilities for further functionalization into more complex molecules. This transformation is particularly relevant in drug discovery, where such intermediates serve as building blocks for novel therapeutic agents. Additionally, the hydroxyl group provides opportunities for hydrogen bonding interactions, which are crucial for the design of bioactive molecules that can interact with biological targets.

One of the most compelling areas of research involving Acetamide, N-(4-hydroxy-3-nitrophenyl)- is its application in medicinal chemistry. Researchers have explored its derivatives as potential candidates for treating various diseases, including inflammation-related disorders and infectious diseases. The nitro group has been shown to exhibit anti-inflammatory properties when incorporated into specific molecular frameworks. Furthermore, the ability to modify the aromatic ring through selective functionalization allows for the tailoring of physicochemical properties such as lipophilicity and solubility, which are critical factors in drug design.

The synthesis of Acetamide, N-(4-hydroxy-3-nitrophenyl)- involves multi-step organic reactions that highlight the compound's synthetic utility. Traditional methods include nucleophilic aromatic substitution followed by condensation reactions to introduce the acetamide moiety. However, advancements in green chemistry have led to the development of more sustainable synthetic routes that minimize waste and improve yields. These innovations are particularly important in large-scale production scenarios where efficiency and environmental impact are key considerations.

Beyond pharmaceutical applications, this compound has shown promise in material science. The unique electronic properties of its aromatic core make it a candidate for use in organic electronics and photovoltaic devices. By tuning the substitution pattern on the benzene ring, researchers can modulate charge transport properties, which are essential for optimizing performance in electronic components. This interdisciplinary approach underscores the broad utility of compounds like Acetamide, N-(4-hydroxy-3-nitrophenyl)- across different scientific domains.

The biological activity of Acetamide, N-(4-hydroxy-3-nitrophenyl)- has also been explored in relation to enzyme inhibition and receptor binding studies. Its structural features allow it to interact with various biological targets, making it a valuable scaffold for developing enzyme inhibitors or modulators. For instance, derivatives of this compound have been investigated as potential inhibitors of cytochrome P450 enzymes, which play a crucial role in drug metabolism. Understanding these interactions at a molecular level is essential for designing drugs with improved efficacy and reduced side effects.

In conclusion, Acetamide, N-(4-hydroxy-3-nitrophenyl)- (CAS No. 51288-37-0) represents a fascinating compound with diverse applications spanning pharmaceuticals to advanced materials. Its unique structural features enable a wide range of chemical modifications and biological interactions, making it a cornerstone in modern chemical biology research. As scientific methodologies continue to evolve, the potential applications of this compound are likely to expand further, reinforcing its importance in both academic and industrial settings.

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